Cas no 309938-27-0 ({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol)

{1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
- [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
- [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol(SALTDATA: FREE)
- [1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methanol
- F0850-2327
- GNF-Pf-391
- {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
- EN300-40328
- 309938-27-0
- AB00104982-01
- CHEMBL601956
- Z25755075
- SR-01000439597
- Oprea1_310446
- Cambridge id 6281686
- SR-01000439597-1
- BS-37479
- STK050137
- {1-[(2-FLUOROPHENYL)METHYL]-1,3-BENZODIAZOL-2-YL}METHANOL
- J-018219
- CCG-142669
- BIM-0047794.P001
- DTXSID20354017
- {1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- MFCD01630004
- CBMicro_047818
- AKOS000274626
- CHEMBRDG-BB 6281686
- DB-210944
- Oprea1_261391
-
- MDL: MFCD01630004
- Inchi: InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2
- InChI Key: AQUZVNQMUGYVCL-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)F
Computed Properties
- Exact Mass: 256.10100
- Monoisotopic Mass: 256.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
- XLogP3: 2.3
Experimental Properties
- PSA: 38.05000
- LogP: 2.71600
{1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-40328-10.0g |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 95.0% | 10.0g |
$200.0 | 2025-02-19 | |
Life Chemicals | F0850-2327-4mg |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-332224A-1 g |
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, |
309938-27-0 | 1g |
¥3,663.00 | 2023-07-11 | ||
Life Chemicals | F0850-2327-20μmol |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
Life Chemicals | F0850-2327-2mg |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0850-2327-10mg |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
Enamine | EN300-40328-0.5g |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 95.0% | 0.5g |
$25.0 | 2025-02-19 | |
Life Chemicals | F0850-2327-5μmol |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 90%+ | 5μl |
$63.0 | 2023-07-06 | |
Enamine | EN300-40328-5.0g |
{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol |
309938-27-0 | 95.0% | 5.0g |
$108.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-332224-250mg |
[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, |
309938-27-0 | 250mg |
¥1805.00 | 2023-09-05 |
{1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol Related Literature
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol
Introduction to {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 309938-27-0)
{1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol} is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential therapeutic applications. This compound, identified by its CAS number {309938-27-0}, has garnered attention due to its unique chemical properties and its role in the development of novel pharmaceutical agents.
The molecular structure of {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol consists of a benzodiazole core substituted with a 2-fluorophenylmethyl group and a hydroxymethyl moiety. The presence of the fluorine atom in the phenyl ring enhances the compound's metabolic stability and binding affinity to biological targets. This structural feature makes it a valuable candidate for further investigation in drug discovery.
In recent years, there has been a growing interest in benzodiazole derivatives due to their diverse pharmacological activities. {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has shown promise in preclinical studies as a potential therapeutic agent for various neurological and psychiatric disorders. Its ability to interact with specific neurotransmitter receptors has been explored in detail, providing insights into its mechanism of action.
One of the most compelling aspects of this compound is its potential application in the treatment of anxiety and related disorders. Benzodiazole derivatives are well-known for their anxiolytic properties, and the introduction of fluorine into the phenyl ring may enhance these effects while reducing side effects associated with traditional benzodiazolines. This modification has been a focus of research in the quest for safer and more effective anxiolytics.
Additionally, {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol has been investigated for its potential role in combating cognitive disorders such as Alzheimer's disease. Studies have indicated that this compound may modulate cholinergic systems, which are crucial for memory and learning functions. The ability to target these systems without causing excessive sedation is a significant advantage over current treatments.
The synthesis of {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom into the phenyl ring is particularly challenging due to its high reactivity. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product meets pharmaceutical standards.
In terms of pharmacokinetics, {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol exhibits favorable properties that make it suitable for clinical development. Its solubility profile allows for efficient absorption and distribution throughout the body, while its metabolic stability ensures prolonged activity at therapeutic doses. These characteristics are critical for developing a drug that can be administered orally with minimal degradation.
The safety profile of this compound has also been thoroughly evaluated through preclinical toxicology studies. These studies have demonstrated that {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol is well-tolerated at various doses, with no significant adverse effects observed. This information provides a strong foundation for advancing this compound into clinical trials where its efficacy and safety can be further validated in human populations.
Current research efforts are focused on optimizing the pharmacological properties of {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol through structural modifications. By fine-tuning its molecular structure, scientists aim to enhance its binding affinity to target receptors while minimizing off-target effects. This approach is expected to lead to the development of more selective and potent pharmaceutical agents.
The impact of fluorine substitution on the benzodiazole core cannot be overstated. Fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering electronic distributions and steric interactions. In the case of {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol}, the fluorine atom plays a crucial role in enhancing its therapeutic potential by improving metabolic stability and receptor binding affinity.
Future directions in the study of this compound include exploring its potential applications in other therapeutic areas such as pain management and neuroprotection. The versatile nature of benzodiazole derivatives allows for broad applications across multiple disease states, making them attractive candidates for further research.
In conclusion, {1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol (CAS No. 309938-27) represents a promising advancement in pharmaceutical chemistry. Its unique structural features and favorable pharmacological properties make it a valuable candidate for developing novel therapeutic agents. Continued research efforts will likely uncover even more applications for this compound in the coming years.
309938-27-0 ({1-(2-fluorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methanol) Related Products
- 2137695-25-9(5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)
- 2168296-55-5(3-amino-3-(3-bromo-1-methyl-1H-pyrazol-4-yl)propanamide)
- 2229652-49-5(tert-butyl N-2-chloro-4-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)
- 181289-37-2((3S)-3-cyano-5-methylhexanoic acid)
- 2171287-10-6(3-{4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)
- 440334-27-0(N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide)
- 438229-42-6(2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid)
- 844878-97-3(4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid)
- 265326-54-3(4-(2-Chlorophenyl)-1,2,3-thiadiazole-5-carbonitrile)
- 155836-78-5((2R,5S)-1-allyl-2,5-dimethyl-piperazine)
